molecular formula C10H11N3O2 B2484433 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 76097-86-4

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B2484433
CAS RN: 76097-86-4
M. Wt: 205.217
InChI Key: YXTXXHXCYQXDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives like 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves intricate chemical reactions, often aiming at introducing specific functional groups to achieve desired properties. A relevant study in this context discussed the synthesis of chiral 1-(2‘-Amino-2‘-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones, which are analogs to the compound , highlighting techniques for achieving specific substituent patterns on the quinoxaline core (Sun et al., 1996).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial in determining their chemical behavior and potential applications. The structural investigation of some transition metal complexes derived from assembled NO donor Lewis base of 6,7-Dimethyl-Quinoxaline-2,3-dione provides insights into how substituents like the amino group affect the compound's ability to bind to metals, influencing its overall reactivity and properties (Abid Al-jibouri et al., 2019).

Scientific Research Applications

1. Synthesis and Structural Investigation

The chemical compound has been used in synthesizing new ligands and transition metal complexes. These ligands and complexes, derived from 6,7-dimethylquinoxaline-2,3-dione, have been characterized for their potential applications in various fields, including coordination chemistry and materials science (Abid Al-jibouri, Jabbar, & Ismail, 2019).

2. Hydrogen-Bonded Water Structures

Researchers have explored the use of molecules containing the 1,4-dihydroquinoxaline-2,3-dione core as hosts for water molecules in supramolecular chemistry. This study highlights the ability of such compounds to form hydrogen-bonded water structures, indicating potential applications in the study of water behavior and intermolecular interactions (Oxtoby, Blake, Champness, & Wilson, 2005).

3. Novel Route for Synthesis

The compound has been utilized in the synthesis of new quinoxalines with potential pharmacological properties. This involves the condensation of relevant molecules under specific conditions, showcasing its role in the development of new compounds for potential therapeutic applications (Zouitini et al., 2017).

4. Corrosion Inhibition Studies

In the field of material science, 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research demonstrates its application in protecting metals against corrosion, an important aspect in industrial applications (Zouitini et al., 2019).

5. Chemosensor Development

The compound has been used in designing chemosensors for anions. This research illustrates its application in the development of sensors for detecting specific ions, which is significant in environmental monitoring and analytical chemistry (Shao, Lin, Cai, & Lin, 2009).

Mechanism of Action

Target of Action

The primary target of 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids, producing hydrogen peroxide and ammonia in the process .

Mode of Action

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione acts as an inhibitor of DAAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, the d-amino acids . This inhibitory action results in a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the DAAO-catalyzed reaction .

Biochemical Pathways

The inhibition of DAAO by 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione affects the metabolism of d-amino acids . This can have downstream effects on several biochemical pathways, including those involved in the regulation of the N-methyl-D-aspartic acid (NMDA) receptor, which plays a critical role in neuronal communication .

Pharmacokinetics

Its inhibitory activity against daao has been demonstrated in vitro, with ic50 values ranging from 06 to 15 μM .

Result of Action

The inhibition of DAAO by 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can lead to a variety of molecular and cellular effects. For instance, it has been suggested that DAAO inhibitors can improve symptoms of schizophrenia by modulating the activity of the NMDA receptor . Additionally, DAAO inhibitors have demonstrated analgesic effects in animal models of pain .

properties

IUPAC Name

6-amino-1,4-dimethylquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTXXHXCYQXDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N(C(=O)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.